molecular formula C23H21ClN4 B2584813 7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-02-0

7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2584813
CAS No.: 477231-02-0
M. Wt: 388.9
InChI Key: SUOPYJJMAQHPLG-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitubercular, anticancer, and anti-inflammatory properties .

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy.

The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some pyrrolo[2,3-d]pyrimidines have been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with cyclopentanone to form an intermediate, which is then reacted with phenylhydrazine and a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its antitubercular, anticancer, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group with a cyclopentyl and phenyl group on the pyrrolopyrimidine scaffold provides a unique pharmacophore that can interact with various biological targets .

Properties

IUPAC Name

7-(3-chlorophenyl)-N-cyclopentyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4/c24-17-9-6-12-19(13-17)28-14-20(16-7-2-1-3-8-16)21-22(25-15-26-23(21)28)27-18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOPYJJMAQHPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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